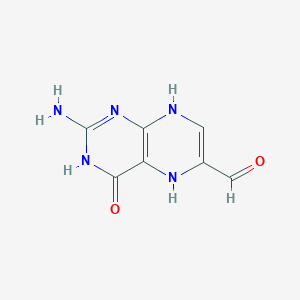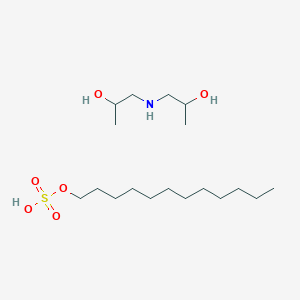![molecular formula C20H14O4 B14475498 (1,4-Phenylene)bis[(2-hydroxyphenyl)methanone] CAS No. 66832-95-9](/img/structure/B14475498.png)
(1,4-Phenylene)bis[(2-hydroxyphenyl)methanone]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(2-hydroxybenzoyl)benzene is an organic compound with the molecular formula C20H14O4 It is a derivative of benzene with two hydroxybenzoyl groups attached to the 1 and 4 positions of the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
1,4-Bis(2-hydroxybenzoyl)benzene can be synthesized through several methods. One common method involves the reaction of 1,4-bis(4-halogenobenzoyl)benzene with alkali metal hydroxides or alkaline earth metal hydroxides in various solvents at elevated temperatures. This reaction typically occurs at temperatures ranging from 100°C to 250°C .
Industrial Production Methods
Industrial production of 1,4-bis(2-hydroxybenzoyl)benzene often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. The use of phase transfer catalysts can also be employed to enhance the efficiency of the reaction .
化学反应分析
Types of Reactions
1,4-Bis(2-hydroxybenzoyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The hydroxybenzoyl groups can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or potassium hydroxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .
科学研究应用
1,4-Bis(2-hydroxybenzoyl)benzene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of high-performance materials, such as polyaryletherketones, which have applications in aerospace and automotive industries
作用机制
The mechanism of action of 1,4-bis(2-hydroxybenzoyl)benzene involves its interaction with various molecular targets and pathways. The hydroxybenzoyl groups can form hydrogen bonds and interact with enzymes or receptors, influencing their activity. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological effects .
相似化合物的比较
Similar Compounds
1,4-Bis(4-hydroxybenzoyl)benzene: Similar in structure but with hydroxy groups at different positions.
1,4-Bis(1H-benzimidazol-2-yl)benzene: Contains benzimidazole groups instead of hydroxybenzoyl groups.
1,4-Bis(2-methoxybenzoyl)benzene: Similar structure with methoxy groups instead of hydroxy groups
Uniqueness
1,4-Bis(2-hydroxybenzoyl)benzene is unique due to its specific arrangement of hydroxybenzoyl groups, which imparts distinct chemical and physical properties
属性
CAS 编号 |
66832-95-9 |
|---|---|
分子式 |
C20H14O4 |
分子量 |
318.3 g/mol |
IUPAC 名称 |
[4-(2-hydroxybenzoyl)phenyl]-(2-hydroxyphenyl)methanone |
InChI |
InChI=1S/C20H14O4/c21-17-7-3-1-5-15(17)19(23)13-9-11-14(12-10-13)20(24)16-6-2-4-8-18(16)22/h1-12,21-22H |
InChI 键 |
YEMSWWWGIBCIEM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 2-acetyl-4-{bis[(propan-2-yl)oxy]phosphoryl}but-2-enoate](/img/structure/B14475432.png)
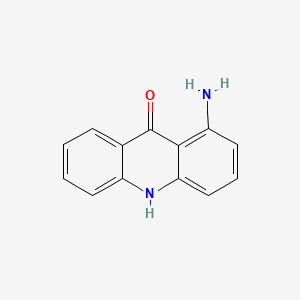


![10-Azatricyclo[6.4.1.02,7]trideca-2,4,6-triene;hydrochloride](/img/structure/B14475448.png)

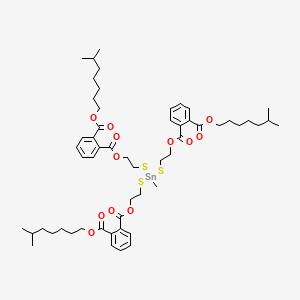
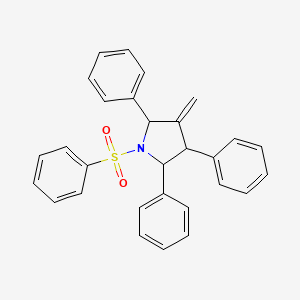

![N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide](/img/structure/B14475485.png)
![4,5,6,8-Tetraphenyl-7-oxa-4,6-diazaspiro[2.5]octane](/img/structure/B14475490.png)
